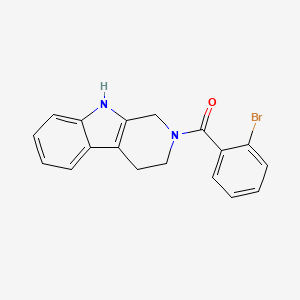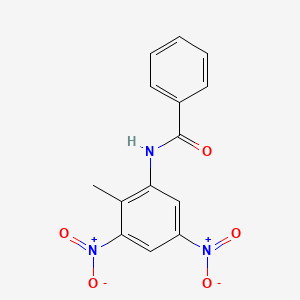![molecular formula C6H14NO6PS B15011500 3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid](/img/structure/B15011500.png)
3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID is a compound with significant applications in various fields such as chemistry, biology, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID involves several steps. One common method includes the reaction of a suitable precursor with N-methylmethanesulfonamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID include:
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID: A closely related compound with similar properties and applications.
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID: Another similar compound used in various scientific and industrial applications.
Uniqueness
What sets 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID apart is its unique structure, which imparts specific chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C6H14NO6PS |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
3-[hydroxy-[[methyl(methylsulfonyl)amino]methyl]phosphoryl]propanoic acid |
InChI |
InChI=1S/C6H14NO6PS/c1-7(15(2,12)13)5-14(10,11)4-3-6(8)9/h3-5H2,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
UAWXXHFKVIMFBE-UHFFFAOYSA-N |
SMILES canónico |
CN(CP(=O)(CCC(=O)O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011420.png)
![10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011431.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15011445.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B15011448.png)
![ethyl S-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B15011455.png)

![4-butoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011464.png)
![3,4-dichloro-N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15011470.png)
![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15011479.png)
![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B15011494.png)

![3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15011497.png)
